

protocol for measuring hydrocortisone concentration in skin layers

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Compound of Interest

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Application Note: Quantification of Hydrocortisone in Skin Layers

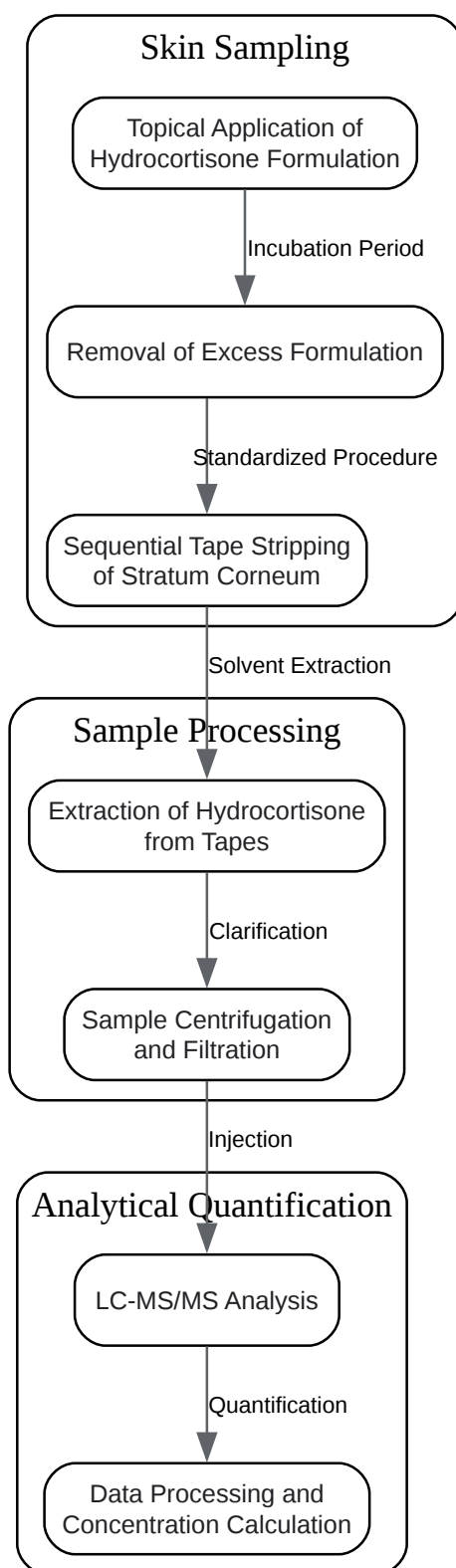
For Researchers, Scientists, and Drug Development Professionals

Introduction

Topical administration of corticosteroids like hydrocortisone is a cornerstone of dermatological therapy for a multitude of inflammatory skin conditions. The efficacy of these treatments is intrinsically linked to the penetration and concentration of the active pharmaceutical ingredient (API) within the various layers of the skin. Consequently, accurate measurement of hydrocortisone concentration in the stratum corneum, epidermis, and dermis is paramount for preclinical and clinical research, formulation development, and bioequivalence studies. This application note provides detailed protocols for the sampling of skin layers and the subsequent quantification of hydrocortisone, primarily focusing on the widely used tape stripping method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Experimental Workflow

The overall experimental workflow for measuring hydrocortisone concentration in the stratum corneum is depicted below.



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Fig. 1: Experimental workflow for hydrocortisone measurement.

Methodologies and Protocols

Several techniques are available for sampling the skin to determine drug concentration. These include minimally invasive methods like tape stripping and microdialysis, as well as more invasive skin biopsies.

Stratum Corneum Sampling via Tape Stripping

Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum.^{[1][2][3]} This method is particularly useful for assessing the amount of topically applied substances within this primary skin barrier.^[4]

Protocol:

- Site Selection and Preparation:
 - Define a clear area of skin for application, typically on the volar forearm.
 - Clean the area gently with a dry swab to remove any surface debris. Avoid using solvents that may alter skin barrier function.
- Topical Application:
 - Apply a standardized amount of the hydrocortisone formulation to the selected skin area.^[4]
 - Allow the formulation to remain on the skin for a predetermined period (e.g., 30 minutes to 6 hours) under non-occluded or occluded conditions.^{[4][5]}
- Removal of Excess Formulation:
 - After the incubation period, gently wipe the skin surface to remove any unabsorbed formulation. The cleaning method should be consistent across all samples.^[4]
- Tape Stripping Procedure:
 - Use a consistent type of adhesive tape (e.g., D-Squame®).^[1]

- Press the tape firmly onto the treated skin area for a standardized duration (e.g., 10 seconds) with a uniform pressure (e.g., 225 g/cm²).[\[1\]](#)[\[6\]](#)
- Remove the tape smoothly and consistently.[\[6\]](#)
- Repeat the process for a defined number of strips (e.g., 8-20) on the same skin site to sample different depths of the stratum corneum.[\[1\]](#)[\[4\]](#) The first two strips are often analyzed separately, while subsequent strips can be pooled in groups of three or four to ensure sufficient material for analysis.[\[4\]](#)

Hydrocortisone Extraction from Tape Strips

Protocol:

- Place the collected tape strips into a suitable vial (e.g., glass scintillation vial).[\[4\]](#)
- Add a precise volume of extraction solvent. A common solvent mixture is methanol:water (60:40 v/v).[\[4\]](#) Other solvents like acetonitrile can also be used.[\[7\]](#)
- Sonicate the vials for a specified time (e.g., 60 minutes) to facilitate the extraction of hydrocortisone from the tape and corneocytes.[\[4\]](#)
- After extraction, vortex the samples and transfer the extract to a microcentrifuge tube.
- Centrifuge the extract to pellet any particulate matter.
- Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) into an HPLC vial for analysis.[\[7\]](#)

Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying corticosteroids in biological matrices.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Protocol:

- Chromatographic Separation:

- Column: Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, 2.7 μ m).[10]
- Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.[7]
- Gradient Program: A typical gradient might start at 30% B, increase to 80% B over several minutes, hold, and then return to initial conditions for re-equilibration.[7]
- Flow Rate: A flow rate of 0.4 mL/min is often used.[7]
- Injection Volume: Inject a small volume of the sample extract (e.g., 5 μ L).[7]
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for hydrocortisone.[7]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
 - MRM Transitions: Specific precursor-to-product ion transitions for hydrocortisone should be monitored. An internal standard (e.g., corticosterone) should also be used for accurate quantification.[8]

Data Presentation

The following table summarizes representative quantitative data for hydrocortisone concentration in the stratum corneum from a study utilizing tape stripping.

Application Type	Skin Layer (Tape Strips)	Hydrocortisone Recovered ($\mu\text{g}/\text{cm}^2$) (Mean \pm SD)	Stratum Corneum Depth Sampled (μm) (Mean \pm SD)
Thin Cream Application	Tapes 1-2	0.81 ± 0.30	1.8 ± 0.4
Tapes 3-mid	0.47 ± 0.16	3.5 ± 0.6	
Tapes mid-end	0.21 ± 0.08	4.8 ± 0.8	
Thick Cream Application	Tapes 1-2	2.10 ± 0.72	1.7 ± 0.3
Tapes 3-mid	1.25 ± 0.40	3.4 ± 0.5	
Tapes mid-end	0.44 ± 0.15	4.6 ± 0.7	

Data adapted from an in vivo tape-stripping study. The area of skin tape-stripped was 3.14 cm^2 .
[4]

Alternative and Complementary Techniques

Dermal Microdialysis

Microdialysis is a minimally invasive sampling technique that can be used to measure unbound drug concentrations in the dermal interstitial fluid in real-time.[11][12] A small microdialysis probe is inserted into the dermis, and a physiological solution is perfused through it. The drug in the interstitial fluid diffuses across the semi-permeable membrane of the probe and is collected for analysis.[13] This technique is valuable for pharmacokinetic studies.[12][14]

Skin Biopsy

For determining drug concentrations in the deeper dermal and subcutaneous layers, skin biopsies can be performed.[15][16] This invasive procedure involves the removal of a small piece of skin, which is then homogenized, and the drug is extracted for analysis. While providing information on deeper tissue layers, its invasive nature limits its application, especially in human studies.[15][17]

Conclusion

The protocol outlined in this application note, combining tape stripping with LC-MS/MS analysis, provides a robust and reliable method for quantifying hydrocortisone in the stratum corneum. This approach is instrumental for researchers and professionals in the field of dermatology and drug development to assess the performance of topical formulations and to understand the cutaneous bioavailability of hydrocortisone. The choice of sampling technique should be guided by the specific research question, considering the trade-offs between invasiveness and the skin layer of interest.

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